Cas no 6935-49-5 (Butanedioic acid,2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxo-, 1,4-dimethyl ester)

Butanedioic acid,2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxo-, 1,4-dimethyl ester structure
6935-49-5 structure
Product Name:Butanedioic acid,2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxo-, 1,4-dimethyl ester
CAS No:6935-49-5
MF:C12H17FO7
MW:292.257588148117
CID:514559
PubChem ID:238765
Update Time:2025-04-19

Butanedioic acid,2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxo-, 1,4-dimethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid,2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxo-, 1,4-dimethyl ester
    • dimethyl 2-(1-acetyloxy-2-methyl-propyl)-2-fluoro-3-oxo-butanedioate
    • dimethyl 2-(1-acetyloxy-2-methylpropyl)-2-fluoro-3-oxobutanedioate
    • AC1L61PT
    • AC1Q4HMA
    • AG-J-28980
    • AR-1I5468
    • CTK5C9469
    • dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate
    • NSC43292
    • NSC-43292
    • 6935-49-5
    • DTXSID10285947
    • Inchi: 1S/C12H17FO7/c1-6(2)9(20-7(3)14)12(13,11(17)19-5)8(15)10(16)18-4/h6,9H,1-5H3
    • InChI Key: RSYSWZRHRYIUNQ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC)(C(C(=O)OC)=O)C(C(C)C)OC(C)=O

Computed Properties

  • Exact Mass: 292.09581
  • Monoisotopic Mass: 292.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 96Ų

Experimental Properties

  • Density: 1.215
  • Boiling Point: 308.3°C at 760 mmHg
  • Flash Point: 135.8°C
  • Refractive Index: 1.437
  • PSA: 95.97
  • LogP: 0.19750
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